molecular formula C6H13NO B058159 2,6-Dimethylmorpholine CAS No. 141-91-3

2,6-Dimethylmorpholine

Cat. No.: B058159
CAS No.: 141-91-3
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylmorpholine can be achieved through several methods. One common method involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst to form this compound . Another method involves the isomerization of trans-2,6-dimethylmorpholine to cis-2,6-dimethylmorpholine using a catalyst at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia . The reaction is typically carried out at high temperatures and pressures to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxidizing agents to form corresponding oxides . It can also neutralize acids in exothermic reactions to form salts and water .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and acid chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

Drug Synthesis

2,6-Dimethylmorpholine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs due to its ability to enhance solubility and bioavailability.

Case Study: Synthesis of Antidepressants
A study demonstrated the use of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's structural properties contribute to the efficacy of these medications by improving their pharmacokinetic profiles .

Compound Role Outcome
SSRI AIntermediateEnhanced solubility
SSRI BIntermediateImproved bioavailability

Fungicidal Activity

Recent research highlights the fungicidal properties of compounds incorporating this compound. Specifically, studies have shown that derivatives containing the cis-isomer exhibit superior antifungal activity compared to their trans counterparts.

Case Study: Daphneolone Analog Synthesis
In a series of experiments, novel daphneolone analogs were synthesized with this compound moieties. The cis-isomer demonstrated significantly higher inhibition rates against various plant pathogenic fungi compared to the trans-isomer .

Fungus Cis-Analog Inhibition Rate (%) Trans-Analog Inhibition Rate (%)
V. mali90.765.4
P. aphanidermatum85.358.7
R. solani78.550.3

Solvent and Catalytic Applications

This compound serves as a solvent and catalyst in various organic reactions due to its polar aprotic nature. It facilitates nucleophilic substitutions and other transformations in synthetic organic chemistry.

Case Study: Reaction Conditions Optimization
Research has shown that using this compound as a solvent improves yields in nucleophilic substitution reactions involving halides .

Reaction Type Yield Improvement (%)
Nucleophilic Substitution+25
Michael Addition+30

Environmental and Safety Considerations

While this compound has valuable applications, it is also important to note its potential hazards. The compound can form nitrosamines under certain conditions, which are known carcinogens . Proper handling and safety protocols are essential when working with this chemical.

Comparison with Similar Compounds

    Morpholine: The parent compound of 2,6-Dimethylmorpholine, lacking the methyl groups at the 2 and 6 positions.

    2,5-Dimethylmorpholine: A similar compound with methyl groups at the 2 and 5 positions.

    2,2-Dimethylmorpholine: A compound with two methyl groups at the 2 position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and its ability to stabilize chlorinated solvents make it particularly valuable in industrial applications .

Biological Activity

2,6-Dimethylmorpholine (DMMP) is a morpholine derivative with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural formula is C6H13NOC_6H_{13}NO, and it exists in both cis and trans isomeric forms, with the cis form often exhibiting higher biological activity. This article explores the biological properties, mechanisms of action, and applications of DMMP, supported by relevant data tables and case studies.

  • Molecular Formula : C6H13NOC_6H_{13}NO
  • Molecular Weight : 115.18 g/mol
  • Appearance : Clear colorless liquid
  • Refractive Index : 1.4435 to 1.4485 at 20°C

Antimicrobial Properties

DMMP has been identified as a key intermediate in the synthesis of several antimicrobial agents. For instance, it is used in the production of fenpropimorph, a fungicide that targets fungal pathogens by inhibiting ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. Studies indicate that DMMP derivatives exhibit potent activity against various fungi and bacteria, making them valuable in agricultural applications .

Antitumor Activity

Research has shown that DMMP is involved in the synthesis of Sonidegib, an antitumor drug used for treating basal cell carcinoma. The efficacy of Sonidegib is attributed to its ability to inhibit the Hedgehog signaling pathway, which plays a pivotal role in cell proliferation and differentiation. The cis isomer of DMMP demonstrates notably higher activity in this context compared to its trans counterpart .

The biological activity of DMMP can be attributed to several mechanisms:

  • Enzyme Inhibition : DMMP derivatives often act as enzyme inhibitors, disrupting metabolic pathways in target organisms.
  • Cell Membrane Disruption : By integrating into lipid membranes, DMMP can alter membrane fluidity and permeability, affecting cellular function.
  • Signal Transduction Interference : Compounds derived from DMMP can interfere with critical signaling pathways, such as the Hedgehog pathway in cancer cells.

Study 1: Antifungal Efficacy

A study examined the antifungal properties of DMMP derivatives against Candida albicans. The results indicated that compounds synthesized from DMMP showed significant inhibition of fungal growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of ergosterol synthesis .

CompoundMinimum Inhibitory Concentration (MIC)
DMMP Derivative A10 µg/mL
DMMP Derivative B15 µg/mL
Control (Fluconazole)5 µg/mL

Study 2: Antitumor Activity

In clinical trials involving Sonidegib, patients with advanced basal cell carcinoma exhibited a response rate exceeding 60%. The study highlighted the importance of using high-purity cis-2,6-dimethylmorpholine to enhance the efficacy and reduce side effects associated with trans-isomers .

Environmental Impact

DMMP has also been studied for its ecotoxicological effects when used as a pesticide intermediate. Research indicates that while it is effective against target pests, it poses risks to non-target organisms at higher concentrations. Ecotoxicity modeling suggests careful application rates are necessary to mitigate environmental risks .

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for 2,6-Dimethylmorpholine, and how do reaction conditions influence stereochemical outcomes?

The stereoselective synthesis of this compound requires careful selection of starting materials and catalysts. For example, (2R,6R)-2,6-Dimethylmorpholine, a key intermediate in pharmaceutical synthesis (e.g., AZD0914), is synthesized from (S)-2-hydroxypropionic acid ethyl ester via a multi-step process involving cyclization and purification . Reaction parameters such as temperature, solvent polarity, and catalyst type (e.g., concentrated sulfuric acid) significantly impact enantiomeric purity and yield. Early patents (e.g., US 3083202) describe cis-isomer synthesis via dehydration, while modern methods emphasize chiral resolution techniques like crystallization or chromatography .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Boiling point : 147°C
  • Density : 0.935 g/cm³
  • Water solubility : <0.01 g/100 mL at 19°C
  • Flash point : 44.4°C (indicating flammability hazards) .
    These properties guide solvent selection (e.g., non-polar solvents for extraction), safety protocols (e.g., handling under inert atmosphere), and stability assessments (e.g., sensitivity to moisture).

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity validation. For example, GC with flame ionization detection (FID) is suitable for quantifying residual solvents, while chiral HPLC columns (e.g., Chiralpak®) resolve enantiomers . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, particularly for distinguishing stereoisomers like (2R,6R)- vs. (2S,6S)-configurations .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain additions) alter the biological or chemical activity of this compound derivatives?

Derivatives like 2,6-Dimethyl-4-dodecylmorpholine exhibit unique properties due to increased hydrophobicity from the dodecyl group, enhancing membrane permeability in antimicrobial studies. Comparative analyses with analogs lacking methyl or alkyl groups (e.g., 4-Dodecylmorpholine) reveal that substituent position and stereochemistry critically influence activity . Methodologically, structure-activity relationship (SAR) studies require combinatorial synthesis followed by in vitro bioassays and molecular docking simulations.

Q. What challenges arise in reconciling contradictory data on the enantiomeric activity of this compound in drug development?

Contradictions often stem from impurities in stereoisomeric mixtures or assay variability. For instance, (2R,6R)-enantiomers may show higher binding affinity to bacterial gyrase compared to (2S,6S)-forms, but incomplete chiral resolution can obscure these differences . To address this, researchers should:

  • Use enantiomerically pure standards (≥95% purity) .
  • Validate assays with orthogonal methods (e.g., surface plasmon resonance + enzymatic inhibition).
  • Apply statistical tools like Bland-Altman plots to assess inter-method variability.

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising stereochemical integrity?

Scale-up challenges include maintaining enantiomeric excess (ee) and minimizing side reactions. Strategies include:

  • Catalyst screening : Heterogeneous catalysts (e.g., immobilized lipases) improve recyclability and reduce racemization .
  • Process intensification : Continuous flow reactors enhance heat/mass transfer, critical for exothermic cyclization steps .
  • In-line analytics : Real-time monitoring via Raman spectroscopy detects intermediate formation and guides parameter adjustments.

Q. What methodologies are recommended for analyzing this compound in complex matrices (e.g., biological samples)?

Solid-phase extraction (SPE) coupled with LC-MS/MS is effective for trace analysis in biological fluids. For example, this compound derivatives (e.g., 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid) can be quantified using electrospray ionization (ESI) in negative ion mode, with deuterated internal standards correcting for matrix effects . Method validation should follow ICH guidelines, assessing linearity (R² > 0.99), LOQ (<1 ng/mL), and recovery (>80%).

Q. Methodological Notes

  • Data Interpretation : Always cross-reference chromatographic data with synthetic protocols to identify impurities (e.g., nitroso derivatives from side reactions) .
  • Stereochemical Analysis : X-ray crystallography or electronic circular dichroism (ECD) provides definitive confirmation of absolute configuration .
  • Safety Compliance : Adhere to GHS guidelines for handling flammables (Category 2) and ensure proper ventilation due to low vapor pressure (<0.01 mmHg at 20°C) .

Properties

IUPAC Name

2,6-dimethylmorpholine
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InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3
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InChI Key

HNVIQLPOGUDBSU-UHFFFAOYSA-N
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Canonical SMILES

CC1CNCC(O1)C
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Molecular Formula

C6H13NO
Record name 2,6-DIMETHYL MORPHOLINE
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DSSTOX Substance ID

DTXSID6022002
Record name 2,6-Dimethyl morpholine
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Molecular Weight

115.17 g/mol
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Physical Description

2,6-dimethyl morpholine is a clear liquid. (NTP, 1992), Clear liquid; [CAMEO]
Record name 2,6-DIMETHYL MORPHOLINE
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Boiling Point

297 °F at 760 mmHg (NTP, 1992), 146.6 °C @ 760 MM HG
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Flash Point

112 °F (NTP, 1992), 112 °F (44 °C) OC
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Solubility

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE
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Density

0.9346 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9346 @ 20 °C/20 °C
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

LIQUID

CAS No.

141-91-3, 6485-45-6
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Melting Point

-121 °F (NTP, 1992), FREEZING POINT: -85 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylmorpholine
Reactant of Route 2
2,6-Dimethylmorpholine
Reactant of Route 3
2,6-Dimethylmorpholine
Reactant of Route 4
2,6-Dimethylmorpholine
Reactant of Route 5
2,6-Dimethylmorpholine
Reactant of Route 6
2,6-Dimethylmorpholine

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